9(E)-Erythromycin A oxime

Macrolide Chemistry Pharmaceutical Intermediates Stability Studies

9(E)-Erythromycin A oxime is the non-negotiable (E)-isomer intermediate for clarithromycin production. Its C-9 oxime confers acid stability unavailable with generic erythromycin; stereochemistry dictates downstream reaction outcomes. Also required as the primary human metabolite reference standard for roxithromycin pharmacokinetic studies. Procure with assured stereochemical purity for GMP synthesis or analytical method validation.

Molecular Formula C37H68N2O13
Molecular Weight 748.9 g/mol
CAS No. 111321-02-9
Cat. No. B601471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(E)-Erythromycin A oxime
CAS111321-02-9
Synonyms(9E)-Erythromycin A Oxime;  (9E)-Erythromycin 9-Oxime;  (E)-Erythromycin A Oxime;  (E)-Erythromycin Oxime
Molecular FormulaC37H68N2O13
Molecular Weight748.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyKYTWXIARANQMCA-ZTILBQITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

9(E)-Erythromycin A Oxime (CAS 111321-02-9): Key Intermediate for Next-Generation Macrolides and Impurity Standard Procurement


9(E)-Erythromycin A oxime (CAS 111321-02-9) is a semi-synthetic derivative of the macrolide antibiotic erythromycin A, distinguished by the presence of an oxime group at the C-9 position in the specific (E)-geometric configuration [1]. This structural modification was originally designed to overcome the pronounced acid lability of erythromycin A in the gastric environment, thereby enhancing oral absorption potential [2]. While not a commercial therapeutic agent itself, this compound is a pivotal intermediate in the industrial synthesis of clinically significant second-generation macrolides, most notably clarithromycin [3], and serves as a primary human metabolite of roxithromycin .

Why Generic Erythromycin Analogs Cannot Substitute for 9(E)-Erythromycin A Oxime in Critical Applications


Substituting 9(E)-erythromycin A oxime with a generic erythromycin analog is not scientifically viable for critical applications due to a convergence of stereochemical, stability, and functional requirements. The specific (E)-isomer is not interchangeable with its (Z)-counterpart, as the stereochemistry at the oxime dictates the outcome of downstream chemical transformations, such as the Beckmann rearrangement for aza-macrolides [1] and the regio- and stereoselectivity of key alkylation steps [2]. Furthermore, the oxime functional group itself confers a distinct advantage in acid stability compared to the parent erythromycin A ketone [3], a property essential for both its role in generating stable intermediates and its potential as a metabolite standard.

Quantitative Evidence Guide for 9(E)-Erythromycin A Oxime: Differentiation from Analogs


Superior Acid Stability of 9(E)-Erythromycin A Oxime Over Erythromycin A

The primary functional distinction of 9(E)-erythromycin A oxime from its parent compound, erythromycin A, is its significantly enhanced stability under acidic conditions. This is a direct consequence of converting the acid-labile C-9 ketone of erythromycin A into an oxime functional group. The acid instability of erythromycin A is a well-documented limitation that leads to rapid degradation in the stomach, resulting in variable and poor oral bioavailability [1]. By masking this reactive center, the 9(E)-oxime derivative circumvents this major degradative pathway, thereby serving as a more robust intermediate for further chemical modifications [2].

Macrolide Chemistry Pharmaceutical Intermediates Stability Studies

Stereochemical Control: The (E)-Isomer as the Preferred Scaffold for Bioactive Ether Derivatives

The (E)-stereoisomer of erythromycin A oxime is not a minor variant but the crucial scaffold for generating therapeutically relevant ether derivatives. In a foundational structure-activity relationship (SAR) study, both (E) and (Z) stereoisomers of the oxime were isolated and O-alkylated to produce various ether oxime derivatives. The research concluded that the derivatives derived from the (E) stereoisomers were unequivocally 'more interesting' than those from the (Z) series, a finding that directed the development of successful second-generation macrolides like roxithromycin [1].

Structure-Activity Relationship Medicinal Chemistry Stereochemistry

Optimized Synthesis of 9(E)-Erythromycin A Oxime with High Yield and Stereoselectivity

The industrial synthesis of 9(E)-erythromycin A oxime has been optimized to achieve high yields and high stereoselectivity for the desired (E)-isomer. A patented process reports a yield of greater than 97.6% for the 9-oxime product, with a crucial preference for the 9-trans-oxime erythromycin A, which is the (E) isomer [1]. This high yield and stereocontrol are achieved by reacting erythromycin A with hydroxylamine in the presence of an acid in specific solvents like isopropanol or ethanol, making the process both efficient and scalable [1].

Process Chemistry Synthetic Methods Pharmaceutical Manufacturing

Key Procurement Scenarios for 9(E)-Erythromycin A Oxime (CAS 111321-02-9) in Research and Industry


Pharmaceutical Manufacturing: Synthesis of Clarithromycin (Biaxin®)

9(E)-Erythromycin A oxime is the critical, non-negotiable intermediate for the industrial-scale production of clarithromycin. The synthesis proceeds through a series of steps, including selective protection, methylation at the C-6 hydroxyl group, and deprotection, all of which rely on the 9-oxime framework to control reactivity and stability [1]. The high-yielding and stereoselective synthesis of the (E)-oxime [2] is a prerequisite for an economically viable clarithromycin manufacturing process.

Biomedical Research: Metabolite Standard for Roxithromycin Studies

In pharmacokinetic and drug metabolism studies involving the semisynthetic macrolide roxithromycin, 9(E)-erythromycin A oxime is the primary human metabolite that must be accurately quantified. Laboratories utilize a certified reference standard of this compound for analytical method development and validation (e.g., LC-MS/MS) to ensure precise measurement of metabolic profiles in biological samples [1].

Medicinal Chemistry: Scaffold for Next-Generation Macrolide Development

The (E)-oxime configuration is the preferred scaffold for synthesizing new classes of macrolide antibiotics with improved properties, particularly 9-O-substituted oxime ethers. Research has demonstrated that the (E)-stereoisomer leads to derivatives with more promising biological profiles than the (Z)-isomer [1]. This makes 9(E)-erythromycin A oxime an essential starting material for structure-activity relationship (SAR) studies aimed at overcoming bacterial resistance and improving pharmacokinetic properties.

Analytical Chemistry: Impurity Profiling and Process Control

During the manufacturing of clarithromycin, erythromycin A oxime is a key process intermediate. A novel impurity, the desosamine hydrazinium salt, has been identified and characterized from this step [1]. Therefore, high-purity 9(E)-erythromycin A oxime is required as a reference standard for developing and validating HPLC methods to monitor and control impurity levels, ensuring final drug product quality and compliance with pharmacopeial standards.

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